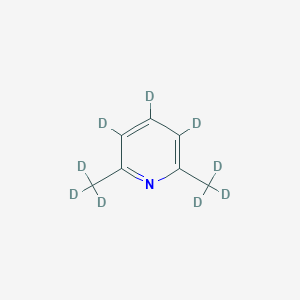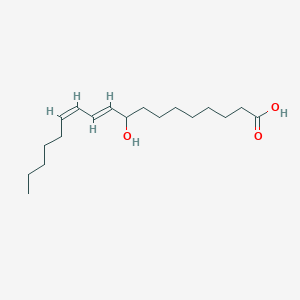
9-ヒドロキシオクタデカジエン酸
概要
説明
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- is a conjugated linoleic acid derivative. It is known for its inhibitory activity against fat accumulation and has been isolated from various natural sources, including the plant Valeriana fauriei
科学的研究の応用
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
作用機序
Target of Action
The primary target of 9-Hode is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation and glucose homeostasis .
Mode of Action
9-Hode interacts with its target, PPARγ, and induces significant hypoglycemic effects . It achieves its therapeutic effect by mediating the metabolism of single molecules related to insulin resistance, such as kynurenine, myo-inositol, and the branched-chain amino acids leucine, isoleucine, and valine .
Biochemical Pathways
9-Hode affects several biochemical pathways. It primarily induces metabolomic alterations by affecting the levels of amino acids, organic acids, alcohols, and amines related to amino acid metabolism, glucose metabolism, and energy metabolism . It also reverses the lipid metabolism disorder in diabetic mice mainly by regulating phosphatidylinositols, lysophosphatidylcholines, phosphatidylserine, phosphatidylglycerols, lysophosphatidylglycerols, and triglycerides in both tissues and plasma .
Pharmacokinetics
It’s known that 9-hode is a metabolite of the essential fatty acid, linoleic acid . It’s formed from linoleic acid by lipoxygenases .
Result of Action
The action of 9-Hode results in significant hypoglycemic effects and alleviation of diabetic complications . It regulates dynamic fasting blood glucose, postprandial glucose, body weight, and biochemical parameters . It also has an attenuation effect on renal lesions .
Action Environment
The action of 9-Hode can be influenced by environmental factors. For example, under conditions of oxidative stress, 9-Hode may form together with other isomers in cells and tissues . The structure and composition of the gut microbiota can also be significantly modified by 9-Hode treatment .
生化学分析
Biochemical Properties
9-HODE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the non-enzymatic oxidation of linoleic acid . It is found in mitochondrial and plasma membranes of rabbit reticulocytes .
Cellular Effects
9-HODE has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in senescent liver cells, it induces liver steatosis in a paracrine manner .
Molecular Mechanism
The molecular mechanism of 9-HODE involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it induces metabolomic alterations primarily by affecting the levels of amino acids, organic acids, alcohols, and amines related to amino acid metabolism, glucose metabolism, and energy metabolism .
Temporal Effects in Laboratory Settings
The effects of 9-HODE change over time in laboratory settings. It has been observed that 9-HODE induces liver steatosis and activates SREBP1
Dosage Effects in Animal Models
The effects of 9-HODE vary with different dosages in animal models . For instance, it has been shown to have significant hypoglycemic effects
Metabolic Pathways
9-HODE is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in amino acid metabolism, glucose metabolism, and energy metabolism .
Transport and Distribution
It is known to be found in mitochondrial and plasma membranes of rabbit reticulocytes
Subcellular Localization
It is known to be found in mitochondrial and plasma membranes of rabbit reticulocytes , but the presence of any targeting signals or post-translational modifications that direct it to specific compartments or organelles is yet to be fully understood.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- can be achieved through several chromatographic steps. One method involves the extraction of the compound from natural sources such as Valeriana fauriei using ethanol (EtOH) followed by chromatographic purification . Another approach involves the enzymatic production from linoleic acid using lipoxygenase enzymes. For instance, the enzyme 9R-lipoxygenase from Nostoc sp. SAG 25.82 has been used to convert linoleic acid into 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- under specific conditions, including pH 8.5, 15°C, and the presence of acetone and Tween 80 .
Industrial Production Methods
the enzymatic approach using lipoxygenase enzymes offers a scalable method for producing this compound from linoleic acid-rich vegetable oils .
化学反応の分析
Types of Reactions
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of 9-oxo-10E,12Z-octadecadienoic acid, which exhibits cytotoxic activity against cancer cells .
類似化合物との比較
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- is similar to other hydroxylated linoleic acid derivatives, such as 13-hydroxy-10E,12Z-octadecadienoic acid (13-HODE). it is unique in its specific inhibitory activity against fat accumulation and its potential cytotoxic effects . Other similar compounds include:
9-oxo-10E,12Z-octadecadienoic acid: Known for its cytotoxic activity against cancer cells.
13-hydroxy-10E,12Z-octadecadienoic acid: Another hydroxylated linoleic acid derivative with overlapping but distinct biological activities.
特性
IUPAC Name |
(10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249404 | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98524-19-7 | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98524-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dimorphecolic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098524197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-DIMORPHECOLIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL87KT7C6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-9-HODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-HODE?
A1: 9-HODE has the molecular formula C18H32O3 and a molecular weight of 296.49 g/mol.
Q2: Is there any information on the material compatibility of 9-HODE?
A2: The provided research focuses on the biological activity of 9-HODE. Information regarding its material compatibility is not discussed.
Q3: How is 9-HODE synthesized in biological systems?
A3: 9-HODE can be generated enzymatically and non-enzymatically. In the early stages of atherosclerosis, macrophages produce 13-HODE (another linoleic acid derivative) through the action of 15-lipoxygenase-1. [] In later stages of atherosclerosis and other conditions involving oxidative stress, both 9-HODE and 13-HODE are primarily generated non-enzymatically. [] Enzymatically, 9-HODE can be generated from linoleic acid by prostaglandin H synthase (PGHS), specifically PGHS-2. [] It can also be produced by the enzymatic activity of linoleate 9-lipoxygenase. []
Q4: What are the differences in the enantiomers of 9-HODE produced?
A4: Different enzymes can produce different enantiomers of 9-HODE. While the platelet-type and epidermis-type (12S)-lipoxygenases generate 9R-HODE from linoleic acid, the leukocyte-type (12S)-lipoxygenase produces 9S-HODE. [] Prostaglandin H synthase generates the 9R enantiomer. []
Q5: Is 9-HODE found in free or esterified forms?
A5: 9-HODE exists both in free and esterified forms. In the skin of hairless mice, it is primarily found in esterified forms within lipids. []
Q6: How does 9-HODE interact with cells to exert its biological effects?
A6: 9-HODE interacts with several cellular targets, including:
- G protein-coupled receptor G2A (GPR132): 9-HODE acts as a ligand for GPR132, triggering downstream signaling cascades like intracellular calcium mobilization, inositol phosphate accumulation, and MAP kinase activation. [, ]
- Peroxisome Proliferator-Activated Receptor gamma (PPARγ): 9-HODE can activate PPARγ, a nuclear receptor involved in lipid metabolism and inflammation. [, , , ]
- Transient Receptor Potential Vanilloid 1 (TRPV1) channels: 9-HODE can activate TRPV1 channels, particularly in the spinal cord, contributing to inflammatory hyperalgesia (increased pain sensitivity). [, ]
Q7: What are the downstream effects of 9-HODE signaling?
A7: 9-HODE signaling through its various targets leads to diverse biological effects, including:
- Inflammatory responses: 9-HODE is considered pro-inflammatory, contributing to the progression of atherosclerosis and potentially other inflammatory diseases. [, , , , , , , ]
- Regulation of lipid metabolism: 9-HODE influences the expression of genes involved in lipid transport, uptake, and metabolism, such as Fatty Acid Binding Protein 4 (FABP4) and Stearoyl-CoA Desaturase (SCD). [, , ]
- Modulation of cell proliferation and apoptosis: 9-HODE can inhibit cell proliferation and induce apoptosis, particularly in monocytes and macrophages. [, ]
- Pain sensitization: Activation of TRPV1 channels by 9-HODE in the spinal cord contributes to inflammatory hyperalgesia. [, ]
Q8: How do the effects of 9-HODE differ from its isomer, 13-HODE?
A8: While both 9-HODE and 13-HODE are linoleic acid derivatives, they exhibit distinct biological activities:
- 9-HODE is generally considered pro-inflammatory and has been associated with increased oxidative stress, apoptosis, and atheroma progression. [, , , , , , , ]
- 13-HODE, particularly in its 13S enantiomeric form, is often described as having protective and anti-inflammatory effects, especially in the early stages of atherosclerosis. It can activate PPARγ, promoting lipid clearance and potentially counteracting some of the detrimental effects of 9-HODE. [, , ]
Q9: Does 9-HODE play a role in neuronogenesis?
A9: Research suggests that 9-HODE might negatively affect neuronogenesis, the process of generating new neurons. In studies using human neural stem cells, 9-HODE was found to increase during cytomegalovirus infection, activating PPARγ, and impairing neuronogenesis. []
Q10: Is there a connection between 9-HODE and pain?
A10: Yes, 9-HODE has been implicated in inflammatory pain. Studies have shown that it can directly activate TRPV1 receptors in the spinal cord, leading to a heightened pain response, a condition known as hyperalgesia. [, ] This activation was found to be involved in inflammatory mechanical allodynia, where even a light touch becomes painful. [] Neutralizing 9-HODE with antibodies can actually reduce pain caused by inflammation, suggesting its potential as a target for pain management. []
Q11: What is the clinical significance of 9-HODE in atherosclerosis?
A11: 9-HODE is considered a potential biomarker for atherosclerosis and a contributor to its progression. [] Increased levels of 9-HODE have been found in atherosclerotic lesions. []
Q12: What are the implications of 9-HODE in diabetes?
A12: In diabetes, increased oxidative stress leads to elevated 9-HODE levels. [] 9-HODE may contribute to the increased risk of atherosclerosis in diabetic patients. Additionally, 9-HODE levels are elevated in acute liver injury, and LBPs may ameliorate this condition partly by regulating 9-HODE. []
Q13: Can 9-HODE be used as a biomarker for any other diseases?
A13: Research suggests that 9-HODE could be a potential biomarker for:
- Ovarian Cancer: Elevated levels of 9-HODE were linked to an increased risk of ovarian cancer, particularly in a study using prediagnostic serum samples. []
- Amyotrophic Lateral Sclerosis (ALS): Altered levels of 9-HODE, along with other oxylipins, were observed in plasma samples from ALS patients. []
Q14: Is there any information on the ADME (absorption, distribution, metabolism, excretion) properties of 9-HODE?
A14: The provided research primarily focuses on the cellular and molecular mechanisms of 9-HODE. Detailed information on its ADME properties is limited and requires further investigation.
Q15: Are there known drug interactions with 9-HODE?
A15: Specific drug interactions with 9-HODE have not been extensively studied in the provided research.
Q16: What is the safety profile of 9-HODE?
A16: The provided research does not provide detailed information on the toxicity and safety profile of 9-HODE in humans.
Q17: Are there any known analytical methods for detecting and quantifying 9-HODE?
A17: Various analytical techniques have been employed to study 9-HODE, including:
- High-Performance Liquid Chromatography (HPLC): Both straight-phase (SP) and reverse-phase (RP) HPLC methods have been used to separate and identify 9-HODE from other lipids. [, , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify 9-HODE based on its mass-to-charge ratio. [, , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS): These methods provide high sensitivity and selectivity for analyzing 9-HODE and other related lipids in complex biological samples, such as plasma and serum. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


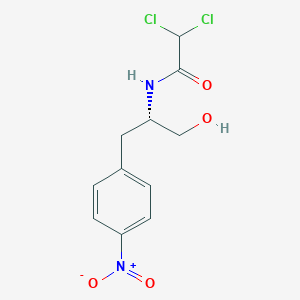

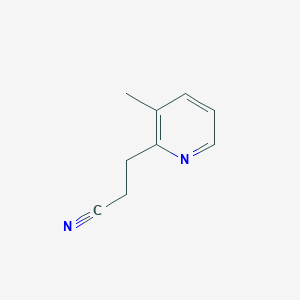
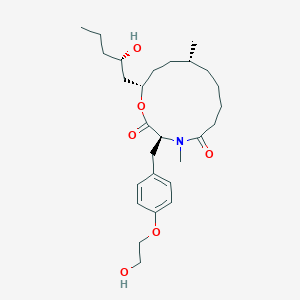

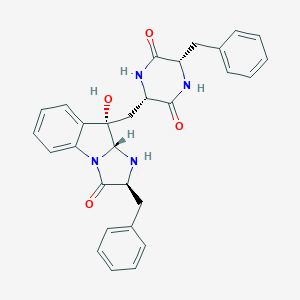
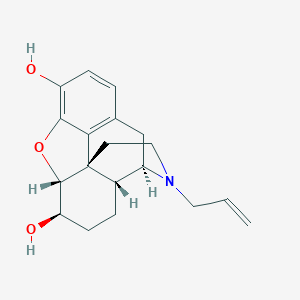
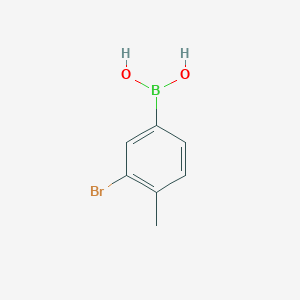
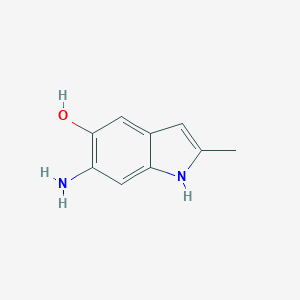
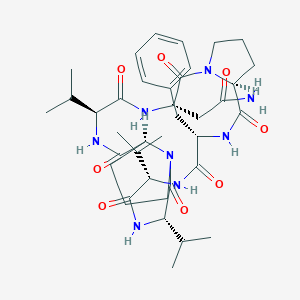
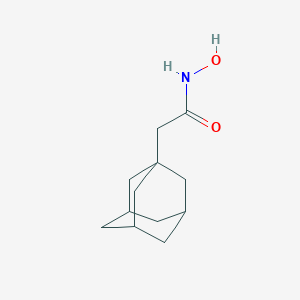

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
